![molecular formula C5H13N2O4P B14283244 [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid CAS No. 137659-64-4](/img/structure/B14283244.png)
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid is a chemical compound that features a piperazine ring substituted with a hydroxyl group and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are scalable and provide high yields of the desired phosphonic acid derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phosphonic acid group can produce a phosphine oxide.
Applications De Recherche Scientifique
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid: is similar to other piperazine derivatives and phosphonic acids.
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring structure.
Phosphonic acids: Compounds such as aminophosphonic acids and organometallic phosphonic acids share the phosphonic acid functional group
Uniqueness
This compound is unique due to the combination of the piperazine ring and the phosphonic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
137659-64-4 |
|---|---|
Formule moléculaire |
C5H13N2O4P |
Poids moléculaire |
196.14 g/mol |
Nom IUPAC |
(4-hydroxypiperazin-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h8H,1-5H2,(H2,9,10,11) |
Clé InChI |
LKPPHWCSVDVUNM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


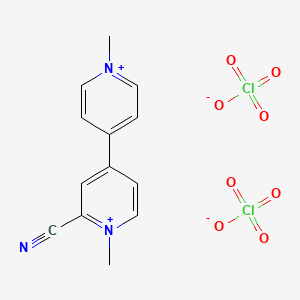
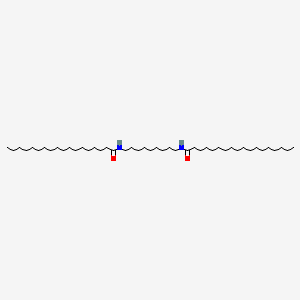
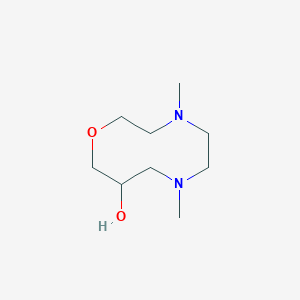
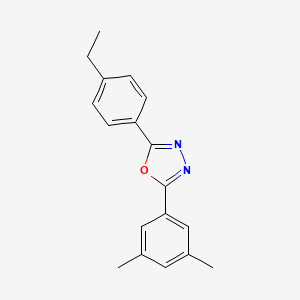

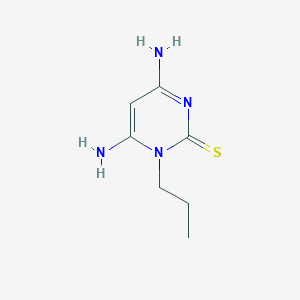
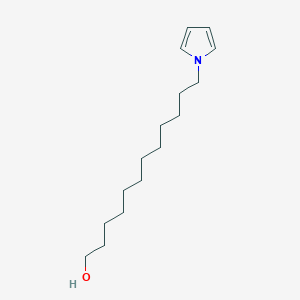
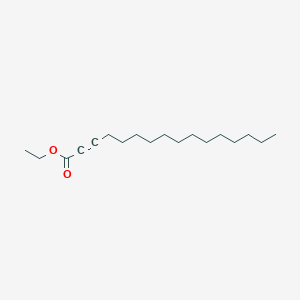
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)



